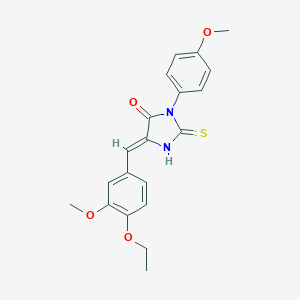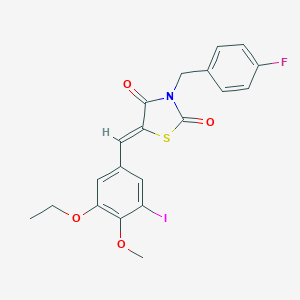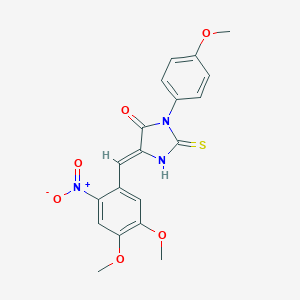![molecular formula C17H12ClFN2OS B307055 (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B307055.png)
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolones and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by inhibiting various enzymes and proteins involved in cell proliferation and survival. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosine kinase, topoisomerase, and carbonic anhydrase. The compound has also been found to induce DNA damage and inhibit cell proliferation in cancer cells. In addition, it has been shown to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one in lab experiments include its potential therapeutic properties and its ability to inhibit various enzymes and proteins involved in cell proliferation and survival. However, the limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one. One possible direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, the compound could be modified to improve its solubility and reduce its toxicity, which may increase its potential for use in vivo.
Méthodes De Synthèse
The synthesis of (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one involves the reaction of 2-amino-4-methylphenol with 2-chloro-6-fluorobenzaldehyde and 2-bromoacetophenone in the presence of potassium carbonate in DMF. The resulting product is then treated with thiosemicarbazide in ethanol to obtain the final product. This method has been reported in various scientific publications and has been found to be efficient in synthesizing (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one in good yields.
Applications De Recherche Scientifique
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit various biological activities such as anticancer, antifungal, antiviral, and antibacterial activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been found to exhibit antifungal activity against various fungal strains and antiviral activity against herpes simplex virus type 1.
Propriétés
Nom du produit |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one |
|---|---|
Formule moléculaire |
C17H12ClFN2OS |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H12ClFN2OS/c1-10-5-7-11(8-6-10)20-17-21-16(22)15(23-17)9-12-13(18)3-2-4-14(12)19/h2-9H,1H3,(H,20,21,22)/b15-9- |
Clé InChI |
VGIIMQDYISWWRF-DHDCSXOGSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=C(C=CC=C3Cl)F)/S2 |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=C(C=CC=C3Cl)F)S2 |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=C(C=CC=C3Cl)F)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)

![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)

![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)
![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)
